3-piperidinemethanol, 5-(6-methoxy-2-pyridinyl)-1-methyl-, (3S,5R)-
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Overview
Description
3-piperidinemethanol, 5-(6-methoxy-2-pyridinyl)-1-methyl-, (3S,5R)- is a natural product found in Ulex parviflorus, Ulex australis, and other organisms with data available.
Scientific Research Applications
1. Crystallographic Studies
3-piperidinemethanol derivatives exhibit intriguing conformational characteristics, which are pivotal in crystallography and molecular structure determination. For instance, related compounds such as in the study by (Li-min Yang et al., 2008) highlight the significance of these molecules in understanding spatial molecular arrangements.
2. Synthesis and Insecticidal Properties
Pyridine derivatives, including piperidinemethanol analogs, are studied for their insecticidal properties. For example, (E. A. Bakhite et al., 2014) investigated various pyridine derivatives, emphasizing their moderate to strong aphidicidal activities, which could have significant agricultural applications.
3. Role in Organic Synthesis
These compounds are crucial in organic synthesis, particularly in creating specific configurations and derivatives. Studies like (Qun‐Zheng Zhang et al., 2020) demonstrate the efficient synthesis of complex heterocycles involving piperidine and pyridine rings, indicating their utility in developing novel organic compounds.
4. Study of Molecular Interactions
Research into the volumetric properties of piperidine derivatives, such as in (I. Kul et al., 2013), provides insight into their interactions in various solutions. This knowledge is critical in areas like solvent design and understanding molecular dynamics in liquid mixtures.
properties
Product Name |
3-piperidinemethanol, 5-(6-methoxy-2-pyridinyl)-1-methyl-, (3S,5R)- |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-10(9-16)6-11(8-15)12-4-3-5-13(14-12)17-2/h3-5,10-11,16H,6-9H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
IGKQRFQWPBYAKH-WDEREUQCSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)C2=NC(=CC=C2)OC)CO |
Canonical SMILES |
CN1CC(CC(C1)C2=NC(=CC=C2)OC)CO |
synonyms |
jussiaeiine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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